1H-Indole-5-carbothioamide

説明

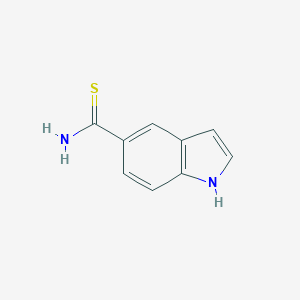

Structure

3D Structure

特性

IUPAC Name |

1H-indole-5-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWDVBRNTWWNHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592029 |

Source

|

| Record name | 1H-Indole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114948-09-3 |

Source

|

| Record name | 1H-Indole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1H-Indole-5-carbothioamide from Indole-5-carbonitrile: A Mechanistic and Practical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 1H-Indole-5-carbothioamide, a valuable heterocyclic building block, from its corresponding nitrile precursor, Indole-5-carbonitrile. Thioamides are crucial functional groups in medicinal chemistry, often serving as isosteres for amides with unique physicochemical properties that can enhance biological activity or metabolic stability.[1] This document delves into the primary synthetic methodologies for the thionation of nitriles, offering a comparative analysis to guide researchers in method selection. A detailed, field-proven experimental protocol using sodium hydrosulfide is presented, complete with mechanistic insights, step-by-step instructions, and characterization guidelines. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of indole-based thioamides.

Introduction: The Strategic Value of the Indole Thioamide Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals, including tryptophan and serotonin.[2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone of modern medicinal chemistry. The strategic replacement of an amide with a thioamide functional group can profoundly alter a molecule's properties, including its polarity, hydrogen bonding capability, and resistance to enzymatic hydrolysis.[1][4]

The conversion of a nitrile group (C≡N) into a primary thioamide (C(=S)NH₂) is a fundamental transformation in organic synthesis.[5] Indole-5-carbonitrile serves as a readily accessible starting material for this conversion, providing a direct route to 1H-Indole-5-carbothioamide. This guide will explore the most effective and reliable methods for achieving this transformation, with a focus on explaining the causal chemistry behind the experimental choices to ensure reproducible and scalable results.

Part 1: Theoretical Foundations and Mechanistic Overview

The conversion of a nitrile to a thioamide involves the addition of a sulfur nucleophile across the polarized carbon-nitrogen triple bond.[6] Several methods have been established, each with distinct advantages and operational considerations. The two most prominent approaches involve the direct addition of hydrogen sulfide (or its salts) and the use of phosphorus-sulfur thionating agents.

Method 1: Nucleophilic Addition of Hydrosulfide

This is the most direct and common method for preparing primary thioamides from nitriles.[7] The reaction typically employs hydrogen sulfide (H₂S) gas or, more conveniently and safely, a salt such as sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S).[7][8] The reaction is often catalyzed by a base, such as an amine (e.g., triethylamine) or an inorganic base, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][9]

The mechanism proceeds via the nucleophilic attack of the hydrosulfide ion (SH⁻) on the electrophilic carbon of the nitrile group. This forms an intermediate imine anion, which is subsequently protonated during the reaction or aqueous work-up to yield the final thioamide product.[10][11] The use of additives like magnesium chloride can further facilitate the reaction by acting as a Lewis acid, activating the nitrile group towards nucleophilic attack.[9]

Method 2: Thionation with Phosphorus-Sulfur Reagents

Reagents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent are powerful thionating agents capable of converting carbonyls and other functional groups into their thio-analogs.[5][12] Phosphorus pentasulfide, in particular, has been successfully used for the direct conversion of nitriles to thioamides.[5][13]

This method is often performed under anhydrous conditions at elevated temperatures. The reaction is effective but can sometimes be less clean than the hydrosulfide method, and the reagents require careful handling. Lawesson's reagent is more commonly applied to amides and ketones but serves as a benchmark for potent thionating agents.[4]

Comparative Analysis of Synthetic Methods

The choice of method depends on factors such as available equipment, safety considerations, and the scale of the reaction. The hydrosulfide method is generally preferred for its milder conditions and higher yields for aromatic nitriles.

| Feature | Method 1: Sodium Hydrosulfide | Method 2: Phosphorus Pentasulfide (P₄S₁₀) |

| Primary Reagent | Sodium Hydrosulfide (NaSH) | Phosphorus Pentasulfide (P₄S₁₀) |

| Safety | Releases toxic H₂S upon acidification. Solid reagent is easier to handle than H₂S gas.[7] | Moisture-sensitive, corrosive, requires anhydrous conditions.[5] |

| Conditions | Mild heating (e.g., 60-80 °C) in a polar solvent (DMF).[9] | Higher temperatures, often in a non-polar solvent like pyridine or toluene.[5] |

| Work-up | Aqueous quench and extraction. | Filtration of phosphorus byproducts, followed by extraction. |

| Advantages | Good to excellent yields for aromatic nitriles, avoids H₂S gas, readily available reagents.[7][9] | Effective for a broad range of substrates, including less reactive nitriles.[5] |

| Disadvantages | May be less efficient for sterically hindered or non-activated aliphatic nitriles.[7] | Can generate significant inorganic byproducts, requires stricter anhydrous technique. |

Part 2: Experimental Protocol for 1H-Indole-5-carbothioamide Synthesis

This section provides a detailed, self-validating protocol for the synthesis of 1H-Indole-5-carbothioamide from Indole-5-carbonitrile using the sodium hydrosulfide method. This approach is selected for its reliability, operational simplicity, and avoidance of gaseous hydrogen sulfide.[9]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| Indole-5-carbonitrile | C₉H₆N₂ | 142.16 | 15859-38-8 | Starting material |

| Sodium Hydrosulfide Hydrate | NaSH·xH₂O | 56.06 (anhydrous) | 16721-80-5 | Sulfur source; use a hydrated form (e.g., 70%).[9] |

| Magnesium Chloride Hexahydrate | MgCl₂·6H₂O | 203.31 | 7791-18-6 | Lewis acid catalyst/activator.[9] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous grade solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up |

| Brine | Saturated NaCl(aq) | - | - | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

Experimental Workflow Diagram

Step-by-Step Synthesis Procedure

CAUTION: This procedure should be performed in a well-ventilated fume hood. Sodium hydrosulfide can release toxic hydrogen sulfide gas upon contact with acid. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Indole-5-carbonitrile (1.42 g, 10.0 mmol, 1.0 equiv) and magnesium chloride hexahydrate (2.03 g, 10.0 mmol, 1.0 equiv).[9]

-

Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.

-

Reagent Addition: Carefully add sodium hydrosulfide hydrate (70%, 2.40 g, ~30.0 mmol, 3.0 equiv) to the mixture in portions over 10 minutes. A slight exotherm and color change may be observed.

-

Reaction: Heat the reaction mixture to 70-80 °C using an oil bath and maintain stirring at this temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 150 mL of deionized water. A precipitate of the crude product should form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash them with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: The crude 1H-Indole-5-carbothioamide can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure product as a solid.

Expected Characterization Data

-

¹H NMR: Expect characteristic signals for the indole ring protons, including a broad singlet for the N-H proton (typically >10 ppm), and distinct aromatic protons. The thioamide -NH₂ protons will appear as a broad singlet.

-

¹³C NMR: The thiocarbonyl carbon (C=S) signal is expected to appear significantly downfield (typically in the 190-210 ppm range).

-

FT-IR (cm⁻¹): Look for characteristic N-H stretching bands (~3100-3400 cm⁻¹), C=S stretching (~1200-1400 cm⁻¹), and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 1H-Indole-5-carbothioamide (C₉H₈N₂S, MW = 176.24) should be observed.

Part 3: Safety, Troubleshooting, and Conclusion

Safety and Handling

-

Sodium Hydrosulfide (NaSH): Corrosive and hygroscopic. Reacts with acid to produce highly toxic and flammable hydrogen sulfide (H₂S) gas. Handle only in a fume hood.

-

N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact. Use in a well-ventilated area.

-

Work-up Quench: The quenching of the reaction mixture with water should be done slowly and carefully, as residual NaSH may react with water, which is slightly acidic, to produce small amounts of H₂S.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient heating; inactive reagents. | Ensure the temperature is maintained at 70-80 °C. Use fresh, high-quality NaSH and anhydrous DMF. |

| Low Yield | Inefficient extraction; product loss during work-up. | Perform multiple extractions with ethyl acetate. Be careful during the washing steps to avoid emulsion formation. |

| Formation of Side Products | Hydrolysis of nitrile to amide or carboxylic acid. | Ensure anhydrous conditions are maintained until the quenching step. |

Conclusion

The synthesis of 1H-Indole-5-carbothioamide from Indole-5-carbonitrile is a straightforward and efficient transformation that provides access to a valuable chemical intermediate. The presented method, utilizing sodium hydrosulfide and magnesium chloride in DMF, represents a reliable, safe, and scalable protocol suitable for typical laboratory settings.[9] By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently prepare this and related thioamides for application in drug discovery and materials science.

References

- Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023).

- Chemists Find General Thioamide Synthesis. (1960).

- Nucleophilic addition of nitriles with H2S to synthesize functionalized thioamides over a N–GC-6 catalyst.

-

Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. (2006). Taylor & Francis Online. [Link]

-

A Mild and Versatile Synthesis of Thioamides. (2009). Organic Chemistry Portal. [Link]

- Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online.

- Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.

-

Lawesson's Reagent. Organic Chemistry Portal. [Link]

- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI.

-

Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

- A New, Efficient and Simple Method for the Synthesis of Thioamides

-

Reactions of Nitriles. Chemistry Steps. [Link]

-

Chemistry of Nitriles. (2024). LibreTexts. [Link]

- Synthesis of Medicinally Important Indole Derivatives: A Review.

- Contemporary Applications of Thioamides and Methods for their Synthesis. (2022). ChemRxiv.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. rsisinternational.org [rsisinternational.org]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 12. Lawesson's Reagent [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Indole Thioamides in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indole-5-carbothioamide

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, neurotransmitters like serotonin, and blockbuster pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. When this powerful scaffold is functionalized with a carbothioamide group at the C5 position, it creates a molecule of significant interest for researchers and drug development professionals.

The thioamide group, a bioisostere of the more common amide bond, offers a unique set of physicochemical properties.[4][5][6] Thioamides are generally more lipophilic, are stronger hydrogen bond donors, and exhibit different metabolic profiles compared to their amide counterparts.[4][5] This substitution can lead to enhanced biological activity, improved cell permeability, and novel interactions with target proteins.[4][7] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of a robust and reproducible methodology for the synthesis of 1H-Indole-5-carbothioamide, followed by a detailed protocol for its unambiguous characterization.

Part 1: Synthetic Strategy and Mechanistic Rationale

The most direct and reliable route to 1H-Indole-5-carbothioamide is the thionation of the corresponding nitrile, 1H-Indole-5-carbonitrile. This precursor is commercially available, providing a convenient entry point for this synthesis.[8]

Reaction Scheme:

Figure 1: Thionation of 1H-Indole-5-carbonitrile to yield 1H-Indole-5-carbothioamide.

Figure 1: Thionation of 1H-Indole-5-carbonitrile to yield 1H-Indole-5-carbothioamide.

Rationale for Reagent Selection: Lawesson's Reagent

While several thionating agents exist (e.g., phosphorus pentasulfide), Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is the reagent of choice for this transformation. The rationale is threefold:

-

Solubility: Lawesson's reagent is soluble in common organic solvents like tetrahydrofuran (THF) and toluene, facilitating a homogeneous reaction environment which often leads to cleaner reactions and higher yields.

-

Reactivity & Selectivity: It is highly effective for the conversion of nitriles and amides to their thio-analogs under relatively mild conditions, minimizing the degradation of the sensitive indole ring.[7][9]

-

Handling: Compared to alternatives like gaseous hydrogen sulfide, it is a stable, weighable solid, simplifying experimental setup and improving safety and reproducibility.[10]

The reaction mechanism involves the nucleophilic attack of the nitrile nitrogen onto the phosphorus of the dissociated Lawesson's reagent, followed by a series of rearrangements that ultimately transfer a sulfur atom to the carbon, yielding the desired thioamide.

Part 2: Experimental Protocol and Workflow

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the process is proceeding correctly.

Visualized Experimental Workflow

Caption: Workflow for Synthesis and Characterization.

Step-by-Step Methodology

Materials:

-

1H-Indole-5-carbonitrile (1.0 eq)

-

Lawesson's Reagent (0.6 eq)

-

Anhydrous 1,4-Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-Indole-5-carbonitrile (1.0 eq) and Lawesson's reagent (0.6 eq).

-

Expert Insight: Using a slight excess of the nitrile or a sub-stoichiometric amount of Lawesson's reagent (0.5-0.6 eq) can be advantageous. Lawesson's reagent byproducts can be challenging to separate, and ensuring it is the limiting reagent simplifies purification.

-

-

Solvent Addition and Inert Atmosphere: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the indole-5-carbonitrile.

-

Causality: Anhydrous conditions are crucial as Lawesson's reagent can react with water. Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both reactants.

-

-

Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 30:70 mixture of ethyl acetate and hexanes.

-

Self-Validation: The starting material (nitrile) will have a higher Rf value than the more polar product (thioamide). The reaction is complete when the starting material spot is fully consumed as visualized by UV light. This typically takes 12-24 hours.

-

-

Workup and Extraction: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃.

-

Expert Insight: The bicarbonate quench neutralizes acidic byproducts from the Lawesson's reagent.

-

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective at separating the product from baseline impurities and residual byproducts.

-

Isolation and Final Analysis: Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to yield 1H-Indole-5-carbothioamide as a solid. Determine the yield and melting point.

Part 3: Comprehensive Characterization

Unambiguous confirmation of the product's identity and purity is paramount. The following techniques provide a complete characterization profile.

Summary of Expected Analytical Data

| Analytical Technique | Parameter | Expected Observation for 1H-Indole-5-carbothioamide |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | δ ~11.5 (br s, 1H, Indole N-H), ~9.5 (br s, 1H, CSNH₂), ~9.2 (br s, 1H, CSNH₂), ~8.2 (s, 1H, H4), ~7.6 (d, 1H, H6), ~7.4 (d, 1H, H7), ~7.4 (t, 1H, H2), ~6.5 (t, 1H, H3) |

| ¹³C NMR (101 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | δ ~198 (C=S), ~137 (C7a), ~130 (C5), ~128 (C2), ~126 (C3a), ~122 (C4), ~120 (C6), ~112 (C7), ~102 (C3) |

| HRMS (ESI) | m/z | Calculated for C₉H₉N₂S [M+H]⁺: 177.0532; Found: 177.05XX |

| FT-IR (ATR) | Wavenumber (cm⁻¹) | ~3350-3150 (N-H stretch, indole & thioamide), ~1620 (C=C stretch), ~1450 (C=S stretch) |

| Melting Point | °C | Expected to be a crystalline solid with a defined melting point. |

Note: NMR chemical shifts are estimates based on spectral data of similar indole and thioamide compounds and may vary slightly based on solvent and concentration.[11][12]

Interpretation of Characterization Data

-

¹H NMR Spectroscopy: The most telling signals are the two broad singlets for the thioamide protons (-CSNH₂) in the downfield region (~9-10 ppm) and the characteristic indole N-H proton (~11.5 ppm).[13][14] The aromatic region will show distinct signals for the indole ring protons, with their splitting patterns confirming the 5-substitution pattern.

-

¹³C NMR Spectroscopy: The key diagnostic peak is the carbon of the thioamide group (C=S), which appears significantly downfield around 198 ppm.[13] The disappearance of the nitrile carbon signal (~118-120 ppm) from the starting material provides definitive evidence of the conversion.

-

High-Resolution Mass Spectrometry (HRMS): This technique confirms the elemental composition of the synthesized molecule.[15] Obtaining a mass that matches the calculated value to within 5 ppm is considered definitive proof of the molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional group transformation. The strong, sharp C≡N stretch (around 2230 cm⁻¹) of the starting material will be absent in the product spectrum. Instead, the product will exhibit broad N-H stretching bands (~3350-3150 cm⁻¹) and a characteristic C=S stretching vibration (~1450 cm⁻¹).[16][17]

Part 4: Field Insights and Potential Applications

The successful synthesis of 1H-Indole-5-carbothioamide provides a valuable molecular building block. Thioamides are known to engage in unique biological interactions and serve as precursors for synthesizing other heterocyclic systems, such as thiazoles.[10]

As a bioisostere of 1H-Indole-5-carboxamide[18][19], this compound is a prime candidate for screening in biological assays where the parent amide has shown activity. The increased lipophilicity and altered hydrogen bonding capacity of the thioamide could lead to improved potency or a modified selectivity profile against therapeutic targets.[4][20] Recent literature highlights the broad therapeutic potential of thioamide-containing molecules as anticancer, antimicrobial, and antiviral agents, underscoring the value of developing novel structures like the one described herein.[4][5][21]

Conclusion

This technical guide outlines a robust, reliable, and well-rationalized approach for the synthesis and characterization of 1H-Indole-5-carbothioamide. By following the detailed experimental protocol and utilizing the comprehensive characterization framework, researchers can confidently prepare and validate this valuable compound for applications in medicinal chemistry, chemical biology, and materials science. The emphasis on causality and self-validating checkpoints ensures that the methodology is both reproducible and adaptable.

References

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). American Chemical Society. Retrieved from [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. Retrieved from [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2024). National Institutes of Health. Retrieved from [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]

-

Indole-5-carboxamide | C9H8N2O. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Process for the preparation of 1H-indole-5-carbonitrile. (2025). Technical Disclosure Commons. Retrieved from [Link]

-

Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. (n.d.). MDPI. Retrieved from [Link]

-

A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. (n.d.). PubMed. Retrieved from [Link]

-

Unlocking the potential of the thioamide group in drug design and development. (2024). National Institutes of Health. Retrieved from [Link]

-

Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]

-

Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. (2014). NOVA University Lisbon. Retrieved from [Link]

-

Indole. (n.d.). NIST WebBook. Retrieved from [Link]

- Production process of 3- (4-chlorobutyl) indole-5-carbonitrile. (n.d.). Google Patents.

-

Unlocking the potential of the thioamide group in drug design and development View supplementary material. (2024). ResearchGate. Retrieved from [Link]

-

A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. (2006). ResearchGate. Retrieved from [Link]

-

1H-Indol-5-ol. (n.d.). NIST WebBook. Retrieved from [Link]

-

IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). (n.d.). ResearchGate. Retrieved from [Link]

-

13 C and 1 H NMR assignments for compounds 5 and 6 a. (n.d.). ResearchGate. Retrieved from [Link]

-

Indole-Containing Metal Complexes and Their Medicinal Applications. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. (2009). ResearchGate. Retrieved from [Link]

- Processes for the preparation of 3-alkyl indoles. (n.d.). Google Patents.

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved from [Link]

-

Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online. Retrieved from [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI. Retrieved from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

-

Thioamides in medicinal chemistry and as small molecule therapeutic agents. (n.d.). ResearchGate. Retrieved from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Retrieved from [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Semantic Scholar. Retrieved from [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and rearrangement of a bridged thioamide. (2009). The Royal Society of Chemistry. Retrieved from [Link]

-

1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). National Institutes of Health. Retrieved from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-5-carbonitrile 5-Cyanoindole [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. nanobioletters.com [nanobioletters.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Indole [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Indole-5-carboxamide | C9H8N2O | CID 14973220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1H-Indole-5-carbothioamide: Synthesis, Structural Elucidation, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive analysis of 1H-Indole-5-carbothioamide, a heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic replacement of the common carboxamide moiety with a carbothioamide group offers unique physicochemical properties that can modulate biological activity, metabolic stability, and target engagement.[3] This document details the fundamental chemical properties, outlines a robust synthetic pathway, and presents a multi-technique spectroscopic protocol for the definitive structural elucidation of 1H-Indole-5-carbothioamide. We further explore its potential applications in drug discovery, drawing insights from the established biological activities of closely related indole derivatives, including anticancer and antimicrobial agents.[4][5] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold in their research and development programs.

Introduction: The Strategic Value of the Indole-Carbothioamide Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, renowned for its ability to mimic peptide structures and interact with a wide array of biological targets.[1] This versatility has led to the development of numerous indole-containing drugs. Concurrently, the thioamide group, a bioisostere of the amide bond, provides researchers with a powerful tool for molecular design. The substitution of an oxygen atom with sulfur introduces significant changes in bond length, polarity, hydrogen bonding capability, and conformational rigidity.[3]

Specifically, the thioamide C=S bond is longer than the amide C=O bond, and sulfur's larger van der Waals radius can introduce critical steric changes that influence receptor binding.[3] Furthermore, the higher rotational barrier of the thioamide C-N bond can reduce conformational flexibility, potentially locking a molecule into a more bioactive conformation.[3] 1H-Indole-5-carbothioamide merges these two valuable pharmacophores. Its structural analog, 1H-Indole-5-carboxamide, is a known building block in the synthesis of agents targeting neurological disorders and cancer.[6] Moreover, related indole carbothioamide derivatives have demonstrated potent antiangiogenic and antimicrobial activities, highlighting the therapeutic potential of this molecular framework.[4][5][7]

Physicochemical Properties and Proposed Synthesis

A thorough understanding of the molecule's fundamental properties and a reliable synthetic route are prerequisites for any research endeavor.

Core Physicochemical Data

The key identifying properties of 1H-Indole-5-carbothioamide are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 114948-09-3 | [8][9] |

| Molecular Formula | C₉H₈N₂S | |

| Molecular Weight | 176.24 g/mol | |

| Appearance | Yellow Solid | |

| Synonyms | 1H-indole-5-carbothioic acid amide, 5-Thiocarbamoyl-indol | [8] |

| Purity | Commercially available up to ≥98% | [8] |

Proposed Synthetic Pathway

The most direct and reliable synthesis of 1H-Indole-5-carbothioamide involves the thionation of its corresponding carboxamide precursor, 1H-Indole-5-carboxamide. This precursor is readily synthesized from the commercially available 1H-Indole-5-carboxylic acid. The workflow is designed for efficiency and high yield, utilizing well-established chemical transformations.

Caption: Proposed two-step synthesis of 1H-Indole-5-carbothioamide.

Experimental Protocol: Thionation of 1H-Indole-5-carboxamide

This protocol describes a self-validating system for synthesizing the target compound. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC) and confirmed by the spectroscopic methods detailed in the next section.

Materials:

-

1H-Indole-5-carboxamide (1.0 eq)

-

Lawesson's Reagent (0.6 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Indole-5-carboxamide in anhydrous THF.

-

Addition of Thionating Agent: Add Lawesson's Reagent portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl acetate:Hexane mobile phase). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, spot indicates product formation.

-

Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and concentrate it under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes acidic impurities and residual Lawesson's Reagent byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% ethyl acetate in hexane) to afford 1H-Indole-5-carbothioamide as a yellow solid.

Structural Elucidation: A Multi-Technique Approach

Definitive structural confirmation is paramount. The following workflow outlines the synergistic use of modern spectroscopic techniques to unambiguously elucidate the structure of the synthesized compound.

Caption: Workflow for the structural elucidation of 1H-Indole-5-carbothioamide.

Mass Spectrometry (MS)

-

Causality: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step to validate the synthesis. It provides the exact mass of the molecule, which confirms its elemental composition (C₉H₈N₂S) and distinguishes it from any oxygen-containing starting material or byproducts. A mass difference of +15.9772 Da compared to the carboxamide starting material is a key indicator of successful thionation.[3]

-

Expected Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 177.0532 |

| [M+Na]⁺ | 199.0351 |

-

Protocol: A solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused into an ESI-TOF or Orbitrap mass spectrometer. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ and sodium adduct [M+Na]⁺.

Infrared (IR) Spectroscopy

-

Causality: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The primary diagnostic goal is to confirm the disappearance of the strong amide C=O stretching band (around 1660 cm⁻¹) from the starting material and the appearance of characteristic thioamide bands.[3] The C=S stretching vibration is often coupled with other vibrations and can be found in a broad range, but for related aromatic thioamides, it is typically observed between 1100-1350 cm⁻¹.[3][10][11]

-

Expected Characteristic Absorption Bands:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3400 |

| Thioamide N-H₂ | Asymmetric & Symmetric Stretching | 3300 - 3100 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Thioamide I (C=S) | Stretching (coupled) | 1350 - 1100 |

| Indole Ring | C=C Stretching | 1600 - 1450 |

-

Protocol: The spectrum is acquired using an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the crystal. Alternatively, a KBr pellet can be prepared.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the most powerful technique for unambiguous structure determination, providing detailed information about the chemical environment of every proton and carbon atom. For 1H-Indole-5-carbothioamide, the key diagnostic signal in the ¹³C NMR spectrum is the thioamide carbon, which is expected to resonate significantly downfield (~200-210 ppm) compared to its amide analog (~170 ppm).[3] The ¹H NMR spectrum confirms the substitution pattern on the indole ring.

-

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon Atom | Expected δ (ppm) | Rationale |

| C=S | 200 - 205 | Highly deshielded thio-carbonyl carbon[3] |

| C7a | 136 - 138 | Indole bridgehead carbon |

| C3a | 128 - 130 | Indole bridgehead carbon |

| C2 | 125 - 127 | Pyrrole ring carbon adjacent to N |

| C5 | 124 - 126 | Benzene ring carbon attached to C=S |

| C4 | 122 - 124 | Benzene ring carbon ortho to C5 |

| C6 | 120 - 122 | Benzene ring carbon meta to C5 |

| C7 | 112 - 114 | Benzene ring carbon adjacent to N |

| C3 | 102 - 104 | Pyrrole ring carbon beta to N |

-

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton(s) | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| 1-H | ~11.4 | broad s | - | Indole N-H |

| -CSNH₂ | 9.8 - 9.4 | two broad s | - | Thioamide N-H₂ |

| 4-H | ~8.1 | d | ~1.5 Hz | Aromatic, ortho to C=S |

| 6-H | ~7.5 | dd | ~8.5, 1.5 Hz | Aromatic, meta to C=S |

| 2-H | ~7.45 | t | ~2.8 Hz | Pyrrole ring H |

| 7-H | ~7.4 | d | ~8.5 Hz | Aromatic, para to C=S |

| 3-H | ~6.5 | dd | ~3.1, 2.0 Hz | Pyrrole ring H |

-

Self-Validating 2D NMR: To ensure complete and accurate assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are essential. For example, a COSY experiment will show a correlation between 6-H and 7-H, while an HSQC will link each proton signal to its directly attached carbon signal, confirming the assignments made in the 1D spectra.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra are acquired on a 400 MHz or higher field spectrometer.

Potential Applications and Future Directions

The 1H-Indole-5-carbothioamide scaffold is a compelling starting point for drug discovery programs. Based on the literature, several therapeutic avenues warrant investigation:

-

Oncology: A 5-bromoindole carbothioamide derivative has demonstrated significant antiangiogenic activity by inhibiting vascular endothelial growth factor (VEGF).[4][7] This provides a strong rationale for screening 1H-Indole-5-carbothioamide and its derivatives in antiangiogenesis assays (e.g., tube formation, rat aorta ring assay) and against various cancer cell lines.[4][7]

-

Antimicrobial Agents: Indole derivatives incorporating triazole and carbothioamide moieties have shown a broad spectrum of activity against microorganisms, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei.[5] The title compound should be evaluated for its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.

-

General Drug Development: Given that indole-carboxamides are versatile intermediates for pharmaceuticals, 1H-Indole-5-carbothioamide can serve as a novel building block for creating new chemical entities with potentially improved pharmacological profiles.[6]

Future work should focus on synthesizing a library of N-substituted and indole-ring-substituted derivatives to establish a clear Structure-Activity Relationship (SAR) for various biological targets.

Conclusion

1H-Indole-5-carbothioamide is a strategically designed heterocyclic molecule with high potential for application in drug discovery and development. Its synthesis is achievable through robust and well-documented chemical methods. This guide has provided a comprehensive framework for its structural elucidation, emphasizing a multi-technique spectroscopic approach that ensures scientific integrity and reproducibility. The compelling biological activities of related compounds strongly suggest that 1H-Indole-5-carbothioamide is a valuable scaffold for identifying novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

References

- 1H-indole-5-carbothioamide CAS 114948-09-3. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdAQGqAkz31Ubnbs0d1AvLQFoGvPmZDZsAG86JE8vW_9qLhzAZNWnCnt4hTS6yePZT1q8hSyWA1JKqd7QTkT-LLT6RfYaQdyvJM4-lThQMm1OooEhT786eeX53AIeih81wqWE0Keu89PHlVWZq-TNVjlUG1Wnj6kHUywEcMNVlTrg5_sIzVDm_4mSjyII4lKTFgL2zUNkkbw==]

- Salomone, A., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjhw3beH2HwSEmn6h8avz7I2HTZhaJ0PHCSXXjGRxWcHJjgxCSM3bPOd7J76eB0cVaBIRDHhdFS2_qdGVKFHrU1Hlq1LxkP-Kc5cV51l7yvcZfpuvNHlkCjZy0CP9o5iJoACWJdm-Uv_dOJck=]

- Ali, Z. M., et al. (2024). Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbJ8_XpwRRdlmraQ1_nL_n26taZ4NtxzOqtL7q5khvAc8YYbSRFgydpXJb2xeal-e0M9WVjH7ZQB1dT7oFJXv6g-C4BGguZS1jFjrk7U16YW9HoLaQrkt-BlCEFZWNp5infjRf6bW9IQ==]

- 1H-Indole-5-carboxamide. (n.d.). Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq7F0pXO0_oFeGLbu5GiNMPiDAMY0v_LKVVq5MZQgTAQ94nKiXoJIVQcqxmU1UbIBPnqHoEWmlZvrDywRPMtFRxZBCUlIY1Do9IVzaZlnBYUgQWTmwLihUdyI3dQEjKIMxN3k=]

- Ali, Z. M., et al. (2024). Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmfDVdlaLyjm1UDE6EIxsmtIDI39IZloB56zmgUH5fcbMOSYabIAJ70SFIdS8BzYp8ZdPtYI9NS1bFBuR6zFORvaWkT8oPIrZiAw7HHohP0gXE3yHXNyB3xpo8ZafKJ8eOlAKYi5amDKFY8CUMNcTmPC1Z8ICMDBkueIsNgrSGRR_LhC3urK0M4kEzH9OhV41FpCLnI9IvAz16PaFHfXoP203GetFtMBFWmm_785S6ZU3d7n1J8rMqmKxe_KsTlTuVFsDw4j-2SnqKbmQ-LQz3tSZaJEX2kKHsXqc-z0NYaA2Mc2U=]

- IR and PMR spectral studies on complex derivatives of heterocyclic thioamides with metal-metal bond. (n.d.). ProQuest. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9HKCqC1FMN1PeNzhi6lsasj_kJXpORkA0V8FEaBZTjNUFF94P1Wpyl4E0dv6JOnOLfHw_lXNTVr23hl5rUGST6akDWy5o1M5tD4gnz7wL9m0yvwd6ZdCvPUVqVo80B0twUk1Jh9oMjq0_bdqA_K_e8beC1tj5XVvCryahSwjzv-r3sB4cPQAolzVZEjbrxIFgVVN0o7-HHBZ08d1us0RFtoiD]

- Indole-5-carboxamide. (n.d.). PubChem, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPRhNj0fJriKllLDeiubES9vulh_RMhAORCnIafgbF2CH4NOK89TOMTx0La3ganD0XjWVf6MAg2vPfZE94ttvMfFsHjgooadhbFWrFsGbRnsuRHOKUQi7WSliMj0ZxkhlSpFHzQlKwWNwK76X-74kvFZYMYWn-P0VCBWI1]

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkAV-fRpWqPYHm_mVHyVWUTWgRzuXGmV9GfpHEiG9S16pZ8fhyLg3TqclfSpmLFablg3vQLZIZdr2fxZyd7V414pR8msNWUZ2HSTQh0MXo-LijmHxLK-N4xNZXTxK0cjVssnjVgHU9gyXBK9n7BjrYDDRV_9qCQWsbJpmUT5KspVjw1VWADppn6mKsRMiKj8bP8oTu8RAWILZiHpW6nyqww5Qr_O-Oe0PNTv2aU0-y2K6whXCQtarpzXPWoEtCsg7rtg==]

- Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlahAjfgV-xeLtzIS44cmOJz8rK5Fgr73YS2Wpildsr2xr66fXYxz8g9vVeuhUhS0iVQtN67q9n9QWO_k2134k5rgLGKg4Ta3LSHLTljq7Ga71pAhv8LVumojSJlNzduSH1uun]

- 1H-indole-3-carboxamide. (n.d.). PubChem, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF7WVhUsP1lTQ4PlYVHIRuedfhyFqWmJVzl28Tc1vpBcK3CDqx3AikZ-Yunm1aDsjz9Vq_EiZm1uka9fW0Xp6XK3kxUsZWZKxv7Q36Uzoy33mf6wboc9l8ph0epedYJTcmpD6NjQsUeK8WkqR9i5bC3t1283ubvNIYp7HL]

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). PMC, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEavGPWuArhm9hoK_zB9RoHYY05pw9QaBOQfItx5tlzoS9-g3ksyX5DCXCoTOhVBaruTWjIbZxVC3fq-4KzLH7j7oXj3fixIXVyJfpHJopjmfvv8k9_g066SbR2hqLo1KH7J2NBk4qNZqluWLE=]

- Infrared Spectra of Thioamides and Selenoamides. (n.d.). SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjhsgsL6VER7kMlfGXgSEA6aEfqY3yr9IG7Q8DPnyu4gmgI_UD0-dOwKiDkkzKRLC8bGciwIeMBbrZCWcY_opNGHhfLX0OHHtlBb50Wa_eWio1OnaoOX6eLqqkS3cDks2ya7rkj3g_4hl3cvO1pzEhMgiUEo-G_ARcaBTR3Jo2_xVtaXvOuoRUkO3DkEHbiX1dxQ==]

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRbl-KsMyhUnObuYlwlfTXipYVzQMTHBfZhgamYR5le7incyvH7xW_pQ8hRM5f5U1YQoXPOzAhPTGP6d1WOd3_nG2r1B-753WPLGatrFxoLB0pRQ7-MANU-Whq15ixkrgS335RUlOX0u89CTKx1OTejQamHPx-OI6h5YgfWZt-p5cIXHfu2Lwj]

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYjXdbsmtmttswBFdFGj7i1x1-dgOl1mGXDZrjCELoC7TuvImPy-6DoIJuv2Gsau2YwF9qJs3A-bIspTXKncZH-gC5TqF_yALAxDLDxwfdEF9sy3NLhqWRreEI352OEeoKh4LpTYnHdE_stwMN]

- Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAVnSnZI6LpuW3pxomBcSNx6xcnZv0sPIdShaBOB--Q9dv5hRL37zxkbmDIFQujamIZ-xSBQIEmzdjYElZMwqYgeiYTPiydwJtb-qJ9JBJ3bJC3lomsiOYnPRQ0MmvyF-fszQmsauDuyZMgtP1rXvI0k5ESH3n7Fo=]

- 114948-09-3|1H-Indole-5-carbothioamide|BLD Pharm. (n.d.). BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBCj_JQUTYHy5yvmVhptIi1ItjOchOIhK1tvu_JDTMof0FOyOp_TC_tNI_iEuCbRThfHLDACaDNXSIA1s3awVNu9Pu-xvfs5nAsVDxmy71A5nHhmlZc_jnojyUxhNHe2pYwDdPM6U5VlIdshuX]

- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. (2022). ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGDJy1dnOJswUv4hYmLWjZuEAbI_jo7a0KZ4KL5scP1-1tR6a-IJklJvX7muhQVJhztIdquCFKSNw1yIGSoqbsuSyMjScVHZCAddUaIt4gMtDLX8WD1_jqq1m41wkUcHkYdkihEUgw9g71UhI=]

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXIMZRkvZzKWB2PB6KwK2Ya7KPrv5oZ5SkefXCuAnAfjx7wblMlVIrA9h2QwWDYU9EFraXFgEOsl34jS_Zw4TZTRDCyNgBVeSEfUs1igHBcy-IVTsOJL3XmIIQhgQ6mr_L_A==]

- A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP1uw71GSkiBvBrI2nvJbLRqrzgRvmf9myNAKNVzl9kfbLKlFLnB-WxsrkNSiXzJjvkPHilWoz2dFgfY-5B6-Y6wk0FiK81rCwz85VqSsqGtDQ1UtB7zk9Fb6-2fsqhz8eCKmS]

- Regioselective C5−H Direct Iodination of Indoles. (n.d.). Thieme. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD0iaSXOj4txqEZL0cJQr9nEYlg1oHjS-0bw6xKdBqQBouCD-s0Xibl7LZftn1CzDNvzjEbDRGCMWh0Jue4UvqxV00E6ARMYScMwrfmmOuZOAthjmu8DCE90b6eumn_FtEOraEhWuwFZ6-ipWwoOXuzUubhYisobg=]

- Process for the preparation of 1H-indole-5-carbonitrile. (2025). Technical Disclosure Commons. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1SRSGsXT2W24KlXbpgUZv_pvy55RMi_Ws0PqtfYB9_1cH3VX6DIhjdFMKuu_nMHTsBiJR2i1KTfH1V1YD8ccavjptam5mJYUO0dEqwtwnypFzqbwB6Ev4Fhmsbe9SlgYwURbU-idnKxS-YeKBnLe-8ckYc2Z47uhmchtfpnr7rUyCf2rVyXrFtJQ=]

- 1H-Indole-5-carbothioic acid amide. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP4DfOCWSw0Xr1gNr2cEZ9u5QFytzg6PUo0ojVqSkHwQYizLKV230-KmsT6m_b0pm5w9ztqKXfl5KnTqmGpsHXT5DJq6JVxong4NyAMgqAa-mymD_AhpK8ooJ4TUwJtBxPfWO5aS8FcRAo5-1O77tz8n3h5kIMrPhqSYD_RCy4T6iaReC8pRj7po-fjQ==]

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry, ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA4BqJuZQckxwJMr2wC3-sl2Q4MwSAhdnIHWdcC_tNv3w-t_ocU46PaV2LlO8fJIXoowbPdAfb0ScRffiUyhIU-HDaYVZQsqaMij46zz_gBUwr8nbDrD9LVTZAsrHduG_Ke6W6j7W-1Nryp-nGU_9_]

- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. (n.d.). PMC, PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgT_Q_7OPLhgAduYI3iqmevZXzIOX0yYJBVrn8VuYx4p2-p5DgSzXIFjKKpdry49UnCyo_C_aTdHyjTc7zxBpsKKo4Pe2LvJ92DXrAVK4TTcc3Nh502ImRgWMcgdBIjV1XADbtuEIVj97fzes=]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. af.hspchem.com [af.hspchem.com]

- 9. 114948-09-3|1H-Indole-5-carbothioamide|BLD Pharm [bldpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 1H-Indole-5-carbothioamide (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Indole-5-carbothioamide

Abstract

This technical guide provides a detailed analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 1H-Indole-5-carbothioamide (C₉H₈N₂S), a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predictive data based on established chemical principles with field-proven methodologies, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals. Each section includes a discussion of expected spectral features, detailed experimental protocols, and workflow visualizations to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of 1H-Indole-5-carbothioamide

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a carbothioamide group at the C5 position creates a unique molecule with potential applications as a building block for novel therapeutic agents. The thioamide functional group is a bioisostere of the amide bond, but it possesses distinct electronic and steric properties that can modulate biological activity, solubility, and metabolic stability.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such novel compounds. Spectroscopic techniques provide the necessary tools for this validation. This guide will elucidate the characteristic spectral "fingerprint" of 1H-Indole-5-carbothioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Insights: Predicting the NMR Signature

The structure of 1H-Indole-5-carbothioamide contains several distinct proton and carbon environments. Based on established chemical shift principles and data from analogous indole and thioamide structures, a predicted spectrum can be constructed.[1][2][3] The choice of solvent is critical; DMSO-d₆ is often preferred for indole-containing compounds as it can effectively solvate the molecule and allow for the observation of exchangeable N-H protons.[4][5]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is anticipated to show distinct signals for the indole ring protons, the indole N-H proton, and the thioamide N-H₂ protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale & Causality |

| ~11.5 - 11.8 | broad singlet (br s) | 1H | H1 (Indole N-H) | The indole N-H proton is acidic and deshielded, often appearing as a broad singlet at a very high chemical shift in DMSO-d₆.[5] |

| ~9.5 & ~9.2 | two broad singlets | 2H | Thioamide (-CSNH₂) | The two protons of the primary thioamide are non-equivalent due to hindered rotation around the C-N bond and will appear as two separate broad signals. |

| ~8.25 | doublet (d) | 1H | H4 | This proton is ortho to the electron-withdrawing carbothioamide group and is expected to be the most deshielded of the benzene ring protons. |

| ~7.90 | singlet-like | 1H | H2 | The H2 proton of the indole ring typically appears as a singlet or a finely split multiplet. |

| ~7.55 | doublet of doublets (dd) | 1H | H6 | This proton is coupled to both H4 and H7, resulting in a doublet of doublets. |

| ~7.45 | doublet (d) | 1H | H7 | Coupled to H6, this proton will appear as a doublet. |

| ~6.55 | multiplet (m) | 1H | H3 | Coupled to the H1 and H2 protons, H3 appears further upfield. |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The carbon spectrum provides complementary information, confirming the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~198 | C=S | The carbon of a thioamide (C=S) group is significantly deshielded and appears at a very low field.[6] |

| ~138 | C7a | Quaternary carbon at the indole ring fusion. |

| ~130 | C5 | Carbon atom directly attached to the electron-withdrawing carbothioamide group. |

| ~127 | C2 | Indole C2 carbon. |

| ~125 | C3a | Quaternary carbon at the indole ring fusion. |

| ~122 | C6 | Aromatic CH carbon. |

| ~120 | C4 | Aromatic CH carbon. |

| ~112 | C7 | Aromatic CH carbon. |

| ~102 | C3 | Indole C3 carbon, typically found at a relatively high field. |

Protocol: High-Resolution NMR Data Acquisition

This protocol ensures the acquisition of high-quality, verifiable NMR data.

-

Sample Preparation:

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal as a reference. A narrow, symmetrical lock signal is indicative of a well-shimmed field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Use a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a 30° pulse angle to reduce the relaxation delay needed.

-

Set the spectral width to cover 0 to 220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra carefully to obtain pure absorption lineshapes.

-

Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm.[4]

-

Calibrate the ¹³C spectrum by setting the DMSO solvent peak to 39.52 ppm.

-

Visualization: NMR Analysis Workflow

Caption: Workflow for IR spectroscopic analysis via ATR.

Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Insights: Predicting the Mass Spectrum

For 1H-Indole-5-carbothioamide (C₉H₈N₂S), high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal for confirming the molecular formula.

-

Molecular Formula: C₉H₈N₂S

-

Monoisotopic Mass: 176.0463 u

-

Predicted Ion (ESI Positive Mode): The most likely observed ion will be the protonated molecule, [M+H]⁺.

-

Expected m/z: 177.0541

Plausible Fragmentation Pattern (Electron Impact or CID)

Under higher energy conditions (like Electron Impact, EI, or Collision-Induced Dissociation, CID), the molecular ion will fragment in predictable ways. [8][9]

-

m/z 176 (M⁺): The molecular ion.

-

m/z 143: Loss of the sulfhydryl radical (•SH).

-

m/z 116: Cleavage of the C-C bond between the indole ring and the carbothioamide group, resulting in an indole radical cation. This is a very common and stable fragment for indole derivatives.

-

m/z 60: Fragment corresponding to the thioacetamide cation [CH₂NS]⁺.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

This protocol is designed for accurate mass determination. [4][7]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be high-purity (LC-MS grade) to avoid extraneous peaks.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard immediately before the analysis. This ensures high mass accuracy.

-

-

Infusion and Ionization:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Operate the source in positive ion mode. Optimize key source parameters like capillary voltage and cone voltage to maximize the signal of the ion of interest.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Ensure the resolution is set high enough (>10,000) to allow for accurate mass determination.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Compare the measured accurate mass to the theoretical mass calculated for C₉H₉N₂S⁺ (the protonated formula). A mass error of less than 5 ppm provides strong evidence for the elemental composition.

-

Visualization: Mass Spectrometry Analysis Workflow

Caption: Workflow for accurate mass determination by HRMS.

Conclusion

The comprehensive spectroscopic analysis of 1H-Indole-5-carbothioamide relies on the synergistic use of NMR, IR, and MS. NMR spectroscopy confirms the detailed atomic connectivity and proton/carbon environments. IR spectroscopy provides rapid confirmation of key functional groups, particularly the indole N-H and the thioamide moiety. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. The predictive data and detailed protocols outlined in this guide provide a robust framework for the unambiguous characterization of this compound, ensuring the scientific rigor required for advanced research and development applications.

References

- Barreiro, E. J., & Fraga, C. A. M. (2015). Medicinal Chemistry: Chemical and Pharmacological Principles of Drug Discovery. Artmed Editora.

-

University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

-

ResearchGate. 1H NMR Data of Compounds 1−6 (in DMSO-d6, 500 MHz, δ ppm). [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

ACS Publications. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

ResearchGate. (2016). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

UCLA Chemistry. Table of Characteristic Proton NMR Shifts. [Link]

-

ACS Omega. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. [Link]

-

PubMed Central (PMC). (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. [Link]

-

ResearchGate. (2019). On NH NMR Chemical Shifts, Part I. [Link]

-

NIST WebBook. Indole. [Link]

-

ResearchGate. (2020). FT-IR spectrum of control indole. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

Physical and chemical properties of 1H-Indole-5-carbothioamide

An In-Depth Technical Guide to 1H-Indole-5-carbothioamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1H-Indole-5-carbothioamide, a heterocyclic compound of significant interest to the scientific community. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physicochemical data with insights into its synthetic pathways and potential applications, grounded in authoritative references.

Introduction and Strategic Importance

1H-Indole-5-carbothioamide belongs to the indole family, a class of bicyclic heteroaromatic compounds that form the structural backbone of numerous biologically active molecules, including neurotransmitters (e.g., serotonin) and a wide array of pharmaceuticals. The strategic introduction of a carbothioamide group at the 5-position of the indole scaffold creates a molecule with unique electronic and steric properties, making it a valuable intermediate and a potential pharmacophore in its own right.[1][2][3][4]

The thioamide functional group, a bioisostere of the more common amide group, often imparts distinct pharmacological properties, including altered metabolic stability, receptor binding affinity, and cell permeability. The study of indole derivatives, particularly carboxamides and their thio-analogs, is a fertile ground in medicinal chemistry, with research pointing towards applications in oncology and neurology.[5][6][7] This guide will elucidate the fundamental properties that underpin the utility of 1H-Indole-5-carbothioamide in these advanced research fields.

Caption: Logical relationship of the core components and applications.

Chemical Identity and Nomenclature

Accurate identification is critical in research and development. 1H-Indole-5-carbothioamide is cataloged under several identifiers across chemical databases.

| Identifier | Value |

| IUPAC Name | 1H-indole-5-carbothioamide |

| CAS Number | 114948-09-3[1][2][3][4][8] |

| Molecular Formula | C₉H₈N₂S[1] |

| Molecular Weight | 176.24 g/mol [1] |

| Synonyms | Indole-5-carboxamide,thio-; 5-Thiocarbamoyl-indol; indole-5-carbothioicacidamide[1][8] |

| MDL Number | MFCD05662473[1] |

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic profile. The data presented below is derived from publicly available chemical supplier technical sheets.

| Property | Value | Source |

| Boiling Point | 399.0 ± 34.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1][8] |

| Flash Point | 195.1 ± 25.7 °C | [1] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25 °C | [1] |

Note: The melting point for the direct carbothioamide analog is not widely published. However, the related oxygen analog, 1H-Indole-5-carboxamide (CAS 1670-87-7), has a reported melting point of 158 - 162 °C, suggesting the carbothioamide is also a solid at room temperature.[5]

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific, detailed protocols for the synthesis of 1H-Indole-5-carbothioamide are not extensively published in peer-reviewed journals, a common and logical approach for the synthesis of thioamides is via the corresponding nitrile. This well-established transformation involves the treatment of a nitrile with a source of hydrogen sulfide, often in the presence of a base like ammonia or an amine in a solvent such as pyridine or ethanol.

The precursor, 1H-Indole-5-carbonitrile, can be synthesized from 1H-Indole-5-carboxaldehyde (CAS 1196-69-6)[9] or 1H-Indole-5-carboxylic acid (CAS 1670-81-1).[10]

Caption: A plausible workflow for the synthesis of 1H-Indole-5-carbothioamide.

Reactivity Profile

-

Indole Ring: The indole nucleus is an electron-rich aromatic system. It is prone to electrophilic substitution, typically at the C3 position. The nitrogen atom's lone pair contributes to the ring's high electron density.

-

Carbothioamide Group: The thioamide functional group is a versatile handle for further chemical modification. The sulfur atom is nucleophilic, and the C=S bond can undergo various addition reactions. It can also serve as a precursor for synthesizing other sulfur-containing heterocycles like thiazoles.[11]

Spectroscopic Characterization Insights

Spectroscopic data is essential for structural confirmation. While a full dataset for 1H-Indole-5-carbothioamide is not publicly available, we can infer its expected spectral characteristics by comparing it to its well-documented carboxamide analog, N-phenyl-1H-Indole-5-carboxamide.[12]

-

¹H NMR: Protons on the indole ring would appear in the aromatic region (approx. 6.5-8.5 ppm). The N-H proton of the indole ring would likely be a broad singlet around 10-11 ppm, while the -CSNH₂ protons would also present as broad singlets.

-

¹³C NMR: The spectrum would show characteristic peaks for the nine carbon atoms. The C=S carbon would be significantly downfield, typically in the 190-210 ppm range, which is a key differentiator from the C=O carbon of an amide (approx. 165-175 ppm).[12]

-

IR Spectroscopy: A key feature would be the C=S stretching vibration, which is typically found in the 1200-1050 cm⁻¹ region, differing from the strong C=O stretch of an amide at ~1650 cm⁻¹. The N-H stretches would be visible in the 3400-3100 cm⁻¹ range.

Applications in Drug Discovery and Development

The indole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates. The introduction of the carbothioamide moiety leverages this established core while introducing new possibilities for molecular interactions and biological activity.

-

Anticancer Research: Heterocyclic compounds containing pyrazole-1-carbothioamide motifs have been designed and synthesized as potential anticancer agents.[7][13] These molecules can induce apoptosis and interfere with DNA binding in cancer cells. Indole derivatives have also shown promise as anticancer agents by targeting various pathways.[5][6]

-

Antimicrobial and Antiviral Activity: Thioamide-containing heterocycles are widely investigated for their potential as antibacterial, antifungal, and antiviral agents.[13][14]

-

Enzyme Inhibition: The ability of the thioamide group to act as a hydrogen bond donor and acceptor, as well as a metal chelator, makes it a compelling functional group for designing enzyme inhibitors. For instance, indole-based thiosemicarbazones have been studied as tyrosinase inhibitors.[15]

-

Chemical Intermediate: As a functionalized indole, 1H-Indole-5-carbothioamide serves as a versatile building block for synthesizing more complex molecules and compound libraries for high-throughput screening.[1]

Safety, Handling, and Storage

As a research chemical, 1H-Indole-5-carbothioamide should be handled with appropriate care in a laboratory setting.

-

Primary Hazards: While specific toxicity data is unavailable, related indole carboxamides are listed as irritants.[16] Standard chemical safety precautions should be followed.

-

Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Based on protocols for similar indole derivatives, storage in a cool, dry place is recommended. The related 1H-Indole-5-carboxamide is typically stored at 0 - 8 °C to ensure long-term stability.[5]

References

- 1H-indole-5-carbothioamide CAS 114948-09-3. Preclinical Research CRO.

- CAS 1H-indole-5-carbothioamide 114948-09-3. HSP Pharma.

- 1H-indole-5-carbothioamide CAS 114948-09-3. arkpharminc.com.

- 1H-indole-5-carbothioamide CAS 114948-09-3 Manufacturer, Supplier, Factory. HSP Pharma.

- 1H-indole-5-carbothioamide CAS 114948-09-3. Hefei Home Sunshine Pharmaceutical Technology Co., Ltd.

- 1H-Indole-5-carboxamide. Chem-Impex.

- Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b.

- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing.

- Indole-5-carboxamide | C9H8N2O | CID 14973220. PubChem, NIH.

- Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. MDPI.

- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candid

- Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia.

- 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280. PubChem, NIH.

- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega.

- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC, PubMed Central.

- Indole-5-carboxaldehyde | C9H7NO | CID 589040. PubChem, NIH.

Sources

- 1. alfa-labotrial.com [alfa-labotrial.com]

- 2. cy.hsp-pharma.com [cy.hsp-pharma.com]

- 3. id.hsp-pharma.com [id.hsp-pharma.com]

- 4. fj.hspchem.com [fj.hspchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. af.hspchem.com [af.hspchem.com]

- 9. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films [mdpi.com]

- 13. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One moment, please... [nanobioletters.com]